molecular formula C16H20ClN B1654944 N-methyl-3,3-diphenyl-propylamine hydrochloride CAS No. 29768-15-8

N-methyl-3,3-diphenyl-propylamine hydrochloride

Cat. No. B1654944
CAS RN: 29768-15-8
M. Wt: 261.79 g/mol
InChI Key: ZRSBFNZFGANOFG-UHFFFAOYSA-N
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Description

“N-methyl-3,3-diphenyl-propylamine hydrochloride” is a chemical compound with the molecular formula C16H20ClN . It has an average mass of 261.790 Da and a monoisotopic mass of 261.128418 Da . This compound is used as an intermediate for the synthesis of SNRI-NMDA antagonist and neuroprotectants .


Synthesis Analysis

The synthesis of “N-methyl-3,3-diphenyl-propylamine hydrochloride” involves several steps . The process starts with cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile. This is followed by catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine. Then, it reacts with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .


Physical And Chemical Properties Analysis

“N-methyl-3,3-diphenyl-propylamine hydrochloride” has a boiling point of 378.4±0.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.0 mmHg at 25°C and an enthalpy of vaporization of 63.9±0.0 kJ/mol . The flash point is 182.7±0.0 °C . Other properties such as density, molar refractivity, and molar volume are not provided in the search results .

Scientific Research Applications

Monoamine Oxidase Inhibition A study explored the inhibition of monoamine oxidase (MAO) by N-methyl-N-propargyl-3(2,4-dichlorophenoxy) propylamine hydrochloride, highlighting its unique kinetic interaction with MAO compared to known inhibitors. The findings suggest a binary system of enzymes within MAO, each with varying sensitivity to this inhibitor, supporting its potential for specific therapeutic applications (Johnston, 1968).

Polymer Synthesis and Characterization Research on the chemical and electrochemical synthesis of polydiphenylamine and poly-N-methylaniline from diphenylamine and N-methylaniline respectively has shown that these polymers exhibit conductivity and electrochromic properties. These findings indicate potential applications in materials science for developing new electroactive materials (Comisso et al., 1988).

Environmental Impact and Degradability A comprehensive review of diphenylamine (DPA) and its derivatives, including their use in various industries and potential environmental risks, underscores the need for further research into their biodegradability and environmental impact. This study suggests avenues for exploring (bio)remediation techniques for contaminants of this class (Drzyzga, 2003).

Drug-Polymer Intermolecular Interactions Investigations into the intermolecular interactions between cationic drugs and anionic polymers through the hot-melt extrusion technique revealed insights into the drug-polymer miscibility and the formation of hydrogen bonding. This study aids in understanding the physicochemical characteristics of drug delivery systems (Maniruzzaman et al., 2013).

properties

IUPAC Name

N-methyl-3,3-diphenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSBFNZFGANOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3,3-diphenyl-propylamine hydrochloride

CAS RN

29768-15-8
Record name Benzenepropanamine, N-methyl-γ-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29768-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-diphenylpropyl methyl ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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